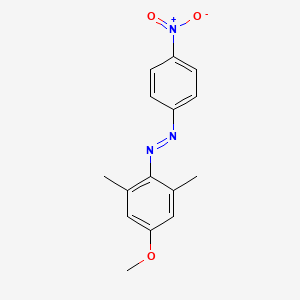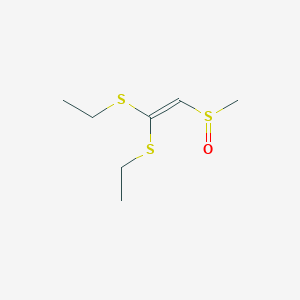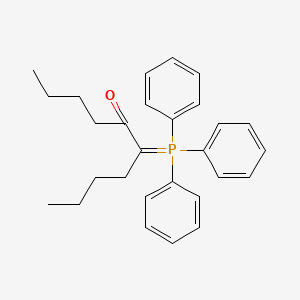![molecular formula C11H14N2O2S B14409675 Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate CAS No. 87942-18-5](/img/structure/B14409675.png)
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate typically involves the reaction of 4-methylphenylhydrazine with a suitable aldehyde or ketone, followed by the introduction of a methylthio group and esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazone group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s methylthio group may also contribute to its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- Methyl ({[2-(4-chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetate
- Methyl ({[2-(4-nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetate
- Methyl ({[2-(4-methoxyphenyl)hydrazinylidene]methyl}sulfanyl)acetate
Uniqueness
Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
87942-18-5 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
methyl 2-[[(4-methylphenyl)hydrazinylidene]methylsulfanyl]acetate |
InChI |
InChI=1S/C11H14N2O2S/c1-9-3-5-10(6-4-9)13-12-8-16-7-11(14)15-2/h3-6,8,13H,7H2,1-2H3 |
InChIキー |
VZAYLEPNMGYJLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NN=CSCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


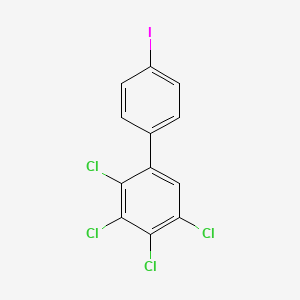

![2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one](/img/structure/B14409614.png)
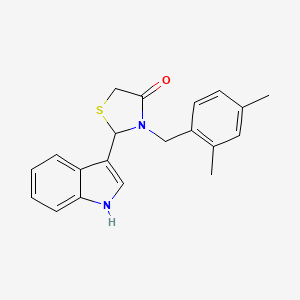

![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
![1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B14409641.png)
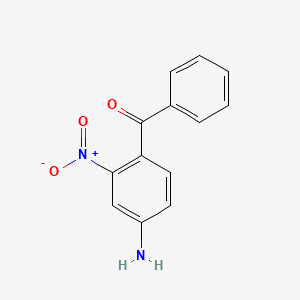
![4-[(1H-Indol-1-yl)methyl]-1-methylpyridin-1-ium iodide](/img/structure/B14409648.png)
